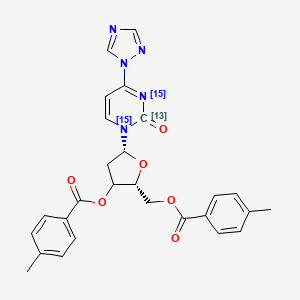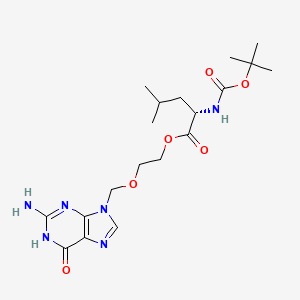
Acyclovir Tert-butoxycarbonyl-L-leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acyclovir Tert-butoxycarbonyl-L-leucinate is a derivative of acyclovir, a well-known antiviral drug. This compound combines acyclovir with tert-butoxycarbonyl-L-leucine, which is a protected form of the amino acid leucine. The addition of the tert-butoxycarbonyl group helps to enhance the stability and solubility of the compound, making it more suitable for various applications in medicinal chemistry and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acyclovir Tert-butoxycarbonyl-L-leucinate typically involves the protection of the amino group of leucine with a tert-butoxycarbonyl group, followed by coupling with acyclovir. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between acyclovir and tert-butoxycarbonyl-L-leucine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: Acyclovir Tert-butoxycarbonyl-L-leucinate can undergo various chemical reactions, including:
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group of leucine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acyclovir moiety can be modified with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the guanine moiety of acyclovir.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) are commonly used to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Hydrolysis: Free leucine and acyclovir.
Substitution: Various acyclovir derivatives depending on the substituents used.
Oxidation and Reduction: Oxidized or reduced forms of acyclovir.
科学的研究の応用
Acyclovir Tert-butoxycarbonyl-L-leucinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of Acyclovir Tert-butoxycarbonyl-L-leucinate is primarily based on the antiviral activity of acyclovir. Acyclovir is a nucleoside analog that inhibits viral DNA synthesis by incorporating into the viral DNA chain and causing chain termination. The tert-butoxycarbonyl-L-leucine moiety enhances the stability and solubility of the compound, potentially improving its bioavailability and efficacy . The molecular targets include viral DNA polymerase and thymidine kinase, which are essential for viral replication .
類似化合物との比較
Acyclovir: The parent compound, widely used as an antiviral drug.
Valacyclovir: A prodrug of acyclovir with improved oral bioavailability.
Famciclovir: Another antiviral drug with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Acyclovir Tert-butoxycarbonyl-L-leucinate is unique due to the addition of the tert-butoxycarbonyl-L-leucine moiety, which enhances its stability and solubility. This modification can potentially lead to improved pharmacokinetic properties and therapeutic efficacy compared to acyclovir and its other derivatives .
特性
分子式 |
C19H30N6O6 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C19H30N6O6/c1-11(2)8-12(22-18(28)31-19(3,4)5)16(27)30-7-6-29-10-25-9-21-13-14(25)23-17(20)24-15(13)26/h9,11-12H,6-8,10H2,1-5H3,(H,22,28)(H3,20,23,24,26)/t12-/m0/s1 |
InChIキー |
FCTODXNITTXPIJ-LBPRGKRZSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


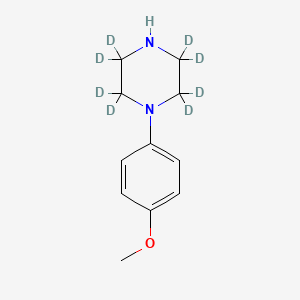
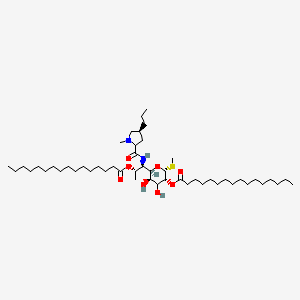
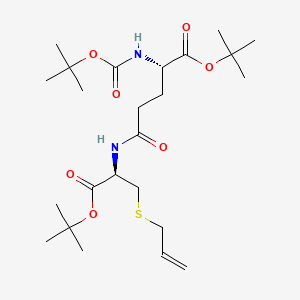
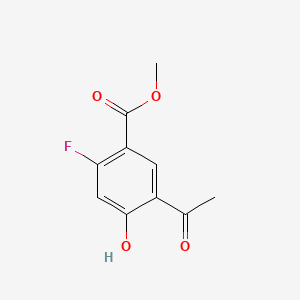
![3-fluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13859819.png)
![[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine](/img/structure/B13859827.png)
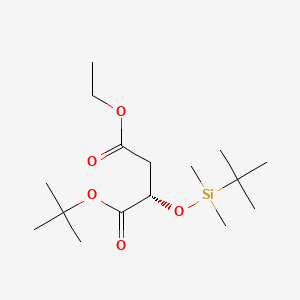
![N-[4-[[5-(cyclopropylmethoxy)-7-oxo-8H-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13859840.png)
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
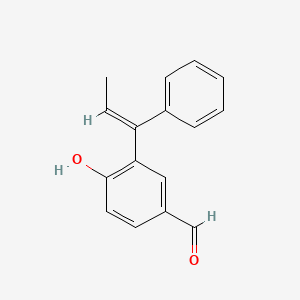
![N-(2-hydroxybutyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B13859860.png)
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
